molecular formula C10H9FO B13623667 3-(4-Fluoro-3-methylphenyl)acrylaldehyde

3-(4-Fluoro-3-methylphenyl)acrylaldehyde

Cat. No.: B13623667
M. Wt: 164.18 g/mol
InChI Key: PUNDRGASADQVNW-NSCUHMNNSA-N
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Description

3-(4-Fluoro-3-methylphenyl)acrylaldehyde is an organic compound with the molecular formula C10H9FO It is a derivative of acrylaldehyde, featuring a fluorine and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate reagent to introduce the acrylaldehyde moiety. One common method is the Knoevenagel condensation, where 4-fluoro-3-methylbenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)acrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(E)-3-(4-fluoro-3-methylphenyl)prop-2-enal

InChI

InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-7H,1H3/b3-2+

InChI Key

PUNDRGASADQVNW-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C/C=O)F

Canonical SMILES

CC1=C(C=CC(=C1)C=CC=O)F

Origin of Product

United States

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